![molecular formula C17H16Cl2N4O2S B12157255 3-[(2,4-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine](/img/structure/B12157255.png)
3-[(2,4-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine
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Overview
Description
3-[(2,4-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the dichlorophenyl and dimethoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Research indicates that triazole derivatives exhibit significant activity against a range of bacteria and fungi. A study focusing on various triazole derivatives found that compounds with similar structures showed promising results against resistant strains of bacteria and fungi, suggesting that 3-[(2,4-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine may also possess similar properties .
Antifungal Properties
Triazoles are widely recognized for their antifungal activity. The compound's structure suggests it may inhibit fungal growth by interfering with the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have demonstrated that certain triazole derivatives effectively combat fungal infections, which could extend to this specific compound .
Agricultural Applications
Fungicides
Due to its potential antifungal properties, this compound could be developed as a fungicide in agriculture. Triazole fungicides are already used extensively in crop protection to manage diseases caused by various fungi. The incorporation of the dichlorophenyl and dimethoxyphenyl groups may enhance the efficacy and selectivity of the compound against specific fungal pathogens .
Case Study 1: Antimicrobial Screening
A recent study synthesized several triazole derivatives and evaluated their antimicrobial activity using agar-well diffusion methods. Among the tested compounds, those with structural similarities to this compound exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The results indicated a structure-activity relationship where modifications in the side chains influenced antimicrobial potency .
Case Study 2: Antifungal Efficacy
In another investigation focusing on antifungal activity, triazole derivatives were tested against Candida albicans and Aspergillus niger. The results highlighted that compounds with a similar framework to the target compound demonstrated effective inhibition of fungal growth at low concentrations. These findings suggest that this compound could be further explored as a candidate for antifungal development .
Summary of Findings
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar structural features.
2,4-Dichlorophenylhydrazine: Shares the dichlorophenyl group but lacks the triazole ring.
3,4-Dimethoxyphenylhydrazine: Contains the dimethoxyphenyl group but not the triazole ring.
Uniqueness
3-[(2,4-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine is unique due to the combination of its triazole ring and the specific substitution pattern of dichlorophenyl and dimethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
The compound 3-[(2,4-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine is a member of the triazole family known for its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.
Chemical Structure and Properties
The molecular formula of the compound is C18H17Cl2N5O3S with a molecular weight of 454.3 g/mol. The structure features a triazole ring connected to a dichlorophenyl group and a dimethoxyphenyl group, which contribute to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C18H17Cl2N5O3S |
Molecular Weight | 454.3 g/mol |
IUPAC Name | 2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI Key | AJUOEMGQEJTGQO-UHFFFAOYSA-N |
Synthesis
The synthesis of the compound typically involves several key steps:
- Formation of the Triazole Ring : A cyclization reaction using hydrazine and a dicarbonyl compound.
- Attachment of Functional Groups : The dichlorophenyl and dimethoxyphenyl groups are introduced through coupling reactions.
- Final Assembly : Acylation with an appropriate agent to form the final amine derivative.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation. In vitro studies have demonstrated that derivatives of triazoles can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The presence of both electron-donating and electron-withdrawing groups enhances its binding affinity to target proteins .
Antibacterial Properties
Triazoles are known for their antibacterial activity against a range of pathogens. Studies have shown that compounds similar to this compound exhibit significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance:
- The minimum inhibitory concentrations (MICs) for certain derivatives were reported as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. In vitro assays indicated that certain derivatives effectively suppress COX activity .
The mechanism by which this compound exerts its biological effects involves:
- Molecular Interactions : The triazole ring can form hydrogen bonds and π-π interactions with target proteins.
- Enzyme Modulation : The compound may inhibit key enzymes involved in cell signaling pathways related to cancer growth and inflammation.
Case Studies
- Case Study on Anticancer Activity : A study involving various triazole derivatives demonstrated that compounds with similar structures showed enhanced cytotoxicity against breast cancer cell lines compared to controls .
- Case Study on Antibacterial Activity : In a comparative study against multiple bacterial strains, a derivative exhibited superior activity against drug-resistant E. coli, indicating potential for therapeutic applications in treating resistant infections .
Properties
Molecular Formula |
C17H16Cl2N4O2S |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H16Cl2N4O2S/c1-24-14-6-4-10(7-15(14)25-2)16-21-22-17(23(16)20)26-9-11-3-5-12(18)8-13(11)19/h3-8H,9,20H2,1-2H3 |
InChI Key |
QLVDFXFQIFCMKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
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